Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound with a molecular formula of C20H15N3O5S and a molecular weight of 409.42 g/mol. This compound is characterized by the presence of a benzo[d]thiazole ring system, which is known for its diverse biological activities . The compound also contains a pyrrolidin-1-yl group, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with anti-inflammatory activities .
Mode of Action
Similar compounds have been reported to exhibit analgesic and anti-inflammatory activities .
Biochemical Pathways
Compounds with similar structures have been associated with the modulation of inflammatory pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidin-1-yl group: This step often involves the use of pyrrolidine and suitable activating agents to facilitate the nucleophilic substitution reaction.
Amidation reaction:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Biological Activity
Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate (CAS Number: 864860-54-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H15N3O5S
- Molecular Weight : 409.4152 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC(=O)c1ccc2c(c1)sc(n2)NC(=O)c1cccc(c1)N1C(=O)CCC1=O
The compound features a complex structure that includes a benzothiazole moiety and a dioxopyrrolidinyl group, which are known to contribute to various biological activities.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For example, compounds similar to methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole have shown promising results against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. The mechanism of action often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, certain thiazole derivatives have demonstrated the ability to inhibit DNA gyrase and topoisomerase IV in E. coli and S. aureus, which are essential for bacterial DNA replication and transcription .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and affecting downstream signaling pathways.
- Cell Cycle Interference : By disrupting normal cellular processes, it can induce apoptosis in cancer cells.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria when compared to traditional antibiotics .
Cancer Cell Line Testing
In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The observed IC50 values ranged from 10 µM to 30 µM, indicating a promising therapeutic window for further development .
Summary of Findings
Properties
IUPAC Name |
methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-28-19(27)12-5-6-14-15(10-12)29-20(21-14)22-18(26)11-3-2-4-13(9-11)23-16(24)7-8-17(23)25/h2-6,9-10H,7-8H2,1H3,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVMULIDDFWCCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.